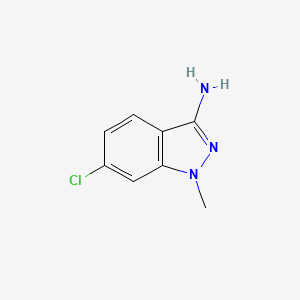
N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Overview
Description
“N-cyclohexyl-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine” is a chemical compound with the molecular formula C12H19N5O . It has a molecular weight of 249.31 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, an N-halamine precursor 2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (SCMHBMA) was synthesized and grafted on cotton fabrics via atom transfer radical polymerization for antibacterial function after chlorination .Physical and Chemical Properties Analysis
“N-cyclohexyl-N’-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine” has a molecular weight of 249.31 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
Chemical Reaction Studies
- Cyclocondensation Reaction with Benzaldehyde : A study by Sachdeva, Dolzhenko, and Chui (2008) explored the cyclocondensation reaction of N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine with benzaldehyde. This reaction resulted in the formation of 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one, proceeding chemo- and regioselectively. This was supported by 1H,13C NMR and 2D NOESY spectral data, and the study also included theoretical energy estimations of the tautomers (Sachdeva, Dolzhenko, & Chui, 2008).
Structural Analysis and Biological Activities
- Structure and Biological Activities : Feng-qi He et al. (2006) synthesized N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine and confirmed its structure using various methods including IR, MS, 1H NMR, and elemental analysis. The compound exhibited weak herbicidal activity, indicating potential agricultural applications (He, Wang, & Li, 2006).
Synthesis and Antibacterial Activity
- Synthesis and Antimicrobial Activity : Gössnitzer, Feierl, and Wagner (2002) prepared a series of compounds involving 6-aryl-4-isopropyl-2-[2-(1-phenylalkylidene)hydrazino]-1,4-dihydropyrimidine hydrochlorides. These compounds, synthesized through cyclocondensation, were tested for antibacterial and antifungal effects, showing weak activity against Gram-positive bacteria and Candida albicans (Gössnitzer, Feierl, & Wagner, 2002).
Synthesis Techniques and Applications
- Guanidine Synthesis and Applications : Shaw, Grayson, and Rozas (2015) discussed the synthesis of guanidines, including derivatives like N-cyclohexyl-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine. This comprehensive review covers various methods of preparing guanidines and their biological applications, such as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists (Shaw, Grayson, & Rozas, 2015).
Properties
IUPAC Name |
2-cyclohexyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOTVNIUXKUGME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=NC2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
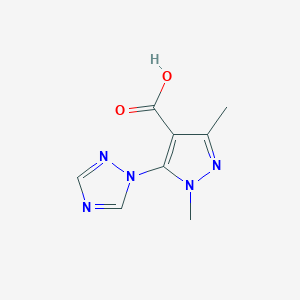
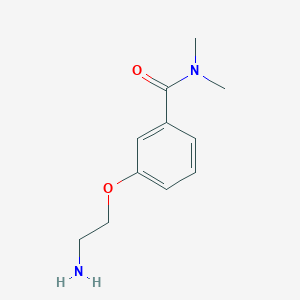

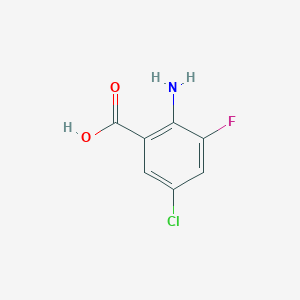
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
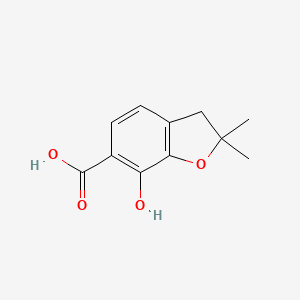
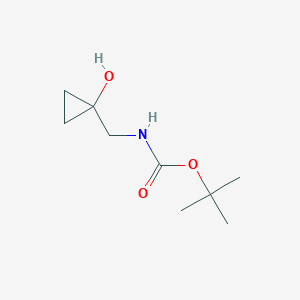
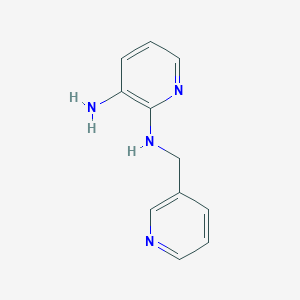

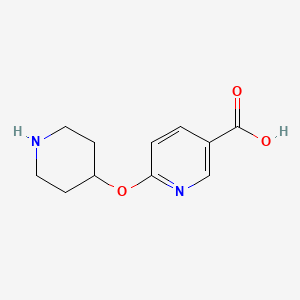
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
